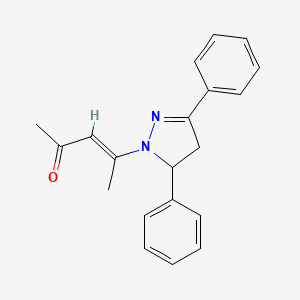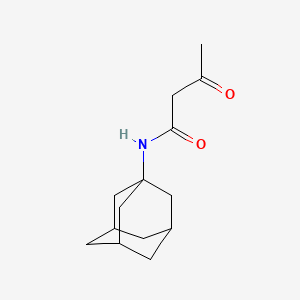![molecular formula C18H20N2O4 B3912057 2-(2-methoxyphenyl)-N'-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B3912057.png)
2-(2-methoxyphenyl)-N'-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide
Overview
Description
2-(2-methoxyphenyl)-N'-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide, also known as MPAEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPAEA belongs to the class of imidamide derivatives and is commonly used as a pharmacological tool in various research studies.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N'-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide is not fully understood. However, it has been suggested that 2-(2-methoxyphenyl)-N'-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide exerts its pharmacological effects by inhibiting specific enzymes and receptors in the body. For example, 2-(2-methoxyphenyl)-N'-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects
2-(2-methoxyphenyl)-N'-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 2-(2-methoxyphenyl)-N'-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(2-methoxyphenyl)-N'-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide has been shown to exhibit antifungal activity by inhibiting the growth of certain fungal species.
Advantages and Limitations for Lab Experiments
2-(2-methoxyphenyl)-N'-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide has several advantages as a pharmacological tool in lab experiments. It is relatively easy to synthesize and has a high purity and stability. 2-(2-methoxyphenyl)-N'-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide can be used in a wide range of concentrations and can be administered through various routes such as injection, oral, and topical application. However, 2-(2-methoxyphenyl)-N'-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide also has some limitations. It has a relatively short half-life and can be rapidly metabolized in the body. In addition, 2-(2-methoxyphenyl)-N'-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide can exhibit some cytotoxicity at high concentrations.
Future Directions
There are several future directions for the research on 2-(2-methoxyphenyl)-N'-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Another direction is to study the mechanism of action of 2-(2-methoxyphenyl)-N'-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide in more detail to identify its specific targets in the body. Additionally, further studies are needed to determine the safety and efficacy of 2-(2-methoxyphenyl)-N'-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide in humans.
Scientific Research Applications
2-(2-methoxyphenyl)-N'-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide has been extensively used in scientific research as a pharmacological tool to study its potential therapeutic properties. It has been shown to exhibit anticancer, anti-inflammatory, and antifungal activities. 2-(2-methoxyphenyl)-N'-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
properties
IUPAC Name |
[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] 2-(3-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-13-6-5-8-15(10-13)23-12-18(21)24-20-17(19)11-14-7-3-4-9-16(14)22-2/h3-10H,11-12H2,1-2H3,(H2,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDHRIAWZMVYHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)ON=C(CC2=CC=CC=C2OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)O/N=C(/CC2=CC=CC=C2OC)\N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenyl)-N'-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B3911978.png)
![3-methyl-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3911992.png)
![1-(4-methoxyphenyl)-4-{1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}piperazine](/img/structure/B3911997.png)


![benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]leucinate](/img/structure/B3912029.png)
![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B3912032.png)
![2-[2-(aminocarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B3912033.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B3912043.png)
![4-chloro-N'-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3912049.png)
![1-[1-(cyclohexylcarbonyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3912065.png)
![N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-2-furamide](/img/structure/B3912067.png)
